molecular formula C35H23N5O5 B12420211 Antibacterial agent 112

Antibacterial agent 112

Cat. No.: B12420211
M. Wt: 593.6 g/mol
InChI Key: QSSLKWWKJVTLHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibacterial Agent 112 is a potent antibacterial compound known for its efficacy against a wide range of bacterial pathogens. It has shown significant activity against microorganisms such as Pseudomonas aeruginosa, Streptococcus mutans, Bacillus subtilis, Escherichia coli, Enterococcus faecalis, Salmonella typhimurium, and Staphylococcus aureus . This compound is particularly valuable in the fight against drug-resistant bacteria, making it a promising candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 112 involves the preparation of imidazo-phenanthroline derivatives. The process typically includes the following steps:

    Formation of Imidazo-Phenanthroline Core: The core structure is synthesized through a multi-step reaction involving the condensation of appropriate aldehydes with diamines under controlled conditions.

    Functionalization: The core structure is then functionalized with various substituents to enhance its antibacterial properties. This step may involve reactions such as alkylation, acylation, or halogenation.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Antibacterial Agent 112 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives with altered antibacterial properties.

    Reduction: Reduction reactions can modify the functional groups, potentially enhancing or diminishing its antibacterial activity.

    Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups, affecting the compound’s efficacy and spectrum of activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation may involve reagents like chlorine or bromine, while alkylation can be achieved using alkyl halides.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent compounds.

Scientific Research Applications

Antibacterial Agent 112 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying the synthesis and reactivity of imidazo-phenanthroline derivatives.

    Biology: The compound is employed in microbiological studies to investigate its effects on bacterial growth and resistance mechanisms.

    Medicine: this compound is explored for its potential use in developing new antibiotics to combat drug-resistant bacterial infections.

    Industry: The compound is utilized in the formulation of antibacterial coatings, disinfectants, and other products aimed at reducing bacterial contamination.

Mechanism of Action

The mechanism of action of Antibacterial Agent 112 involves the inhibition of bacterial DNA synthesis and cell wall formation. The compound targets specific enzymes and proteins essential for bacterial replication and survival. By binding to these molecular targets, this compound disrupts critical cellular processes, leading to bacterial cell death. The pathways involved include the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair .

Comparison with Similar Compounds

    Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis.

    Ciprofloxacin: An antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.

    Tetracycline: An antibiotic that inhibits protein synthesis by binding to the bacterial ribosome.

Comparison: Antibacterial Agent 112 is unique in its structural complexity and the presence of multiple functional groups that enhance its antibacterial activity. Unlike penicillin, which primarily targets cell wall synthesis, this compound also inhibits DNA synthesis, making it effective against a broader range of bacteria. Compared to ciprofloxacin and tetracycline, this compound exhibits a different mode of action and spectrum of activity, providing an alternative option for treating drug-resistant infections .

Properties

Molecular Formula

C35H23N5O5

Molecular Weight

593.6 g/mol

IUPAC Name

5-[[4-[[4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenoxy]methyl]phenyl]methylideneamino]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C35H23N5O5/c41-34(42)23-15-24(35(43)44)17-25(16-23)38-18-20-5-7-21(8-6-20)19-45-26-11-9-22(10-12-26)33-39-31-27-3-1-13-36-29(27)30-28(32(31)40-33)4-2-14-37-30/h1-18H,19H2,(H,39,40)(H,41,42)(H,43,44)

InChI Key

QSSLKWWKJVTLHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C=NC7=CC(=CC(=C7)C(=O)O)C(=O)O

Origin of Product

United States

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